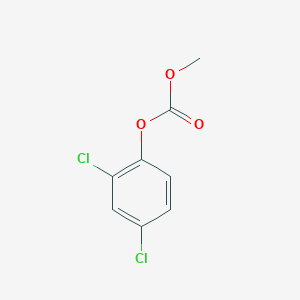

2,4-Dichlorophenyl methyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-12-8(11)13-7-3-2-5(9)4-6(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBLBJCOTFGTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277563 | |

| Record name | 2,4-dichlorophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-03-5 | |

| Record name | NSC2873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichlorophenyl Methyl Carbonate

Direct Synthesis Approaches

Direct synthesis methods aim to construct the carbonate molecule in a straightforward manner, typically through methylation of a phenol (B47542) or by employing green chemistry principles to avoid hazardous reagents.

A primary route for synthesizing 2,4-dichlorophenyl methyl carbonate is the O-methylation of 2,4-dichlorophenol (B122985) using dimethyl carbonate (DMC). DMC is recognized as an environmentally friendly methylating agent and a safer, non-toxic alternative to traditional reagents like methyl halides and dimethyl sulfate. unive.itgoogle.com The by-products of reactions involving DMC, such as methanol (B129727) and carbon dioxide, pose fewer disposal challenges. google.com

The reaction is typically facilitated by a base catalyst, with potassium carbonate (K2CO3) being a common choice. unive.it To achieve high conversion rates, the reaction is often conducted at elevated temperatures, around 180-200°C. unive.it The efficacy of the catalysis can be enhanced by using polyethylene (B3416737) glycol (PEG) in the molten state, which complexes the metal cation of the carbonate catalyst, thereby increasing its basic strength. unive.it

Recent advancements have explored integrated processes that further improve the sustainability of this method. One such approach utilizes a mixture of dimethyl carbonate and dimethyl sulfide (B99878). nih.gov This system allows for the efficient O-methylation of phenols without the need for an added Brønsted base, simplifying the workup and purification process due to the absence of residual salts. nih.gov The key to this process is the in-situ generation of a highly reactive trimethylsulfonium (B1222738) methylcarbonate (B8334205) intermediate. nih.gov

Table 1: Comparison of Methylation Methods for Phenolic Compounds

| Method | Carbonating Agent | Catalyst / Co-reagent | Typical Conditions | Key Findings | Source(s) |

| Batchwise Methylation | Dimethyl Carbonate (DMC) | Potassium Carbonate (K2CO3) / Polyethylene Glycol (PEG) | 180-200°C | High selectivity for O-methylation; PEG enhances catalyst basicity. | unive.it |

| Base-Free Methylation | Dimethyl Carbonate (DMC) | Dimethyl Sulfide (DMS) | Not specified | Excellent yields; avoids the use of a Brønsted base, leading to no residual salts and a simple workup. | nih.gov |

| Phase-Transfer Catalysis | Dimethyl Carbonate (DMC) | Tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 | Reflux Temperature | Effective for N-methylation of indoles; applicable to O-methylation of phenols with catalytic amounts of catalyst. | google.com |

The development of phosgene-free synthesis routes is a significant goal in modern chemistry due to the extreme toxicity of phosgene (B1210022) and the corrosive nature of its hydrogen chloride (HCl) by-product. researchgate.neteurekalert.org Transesterification reactions using dimethyl carbonate (DMC) are a leading phosgene-free alternative for producing aryl carbonates. tum.de

The synthesis of a diaryl carbonate, analogous to the formation of a substituted phenyl methyl carbonate, from DMC and a phenol generally proceeds via a two-step equilibrium reaction. tum.de In the context of 2,4-dichlorophenol, the pathway would be:

Transesterification: 2,4-Dichlorophenol + DMC ⇌ this compound + Methanol

Disproportionation/Second Transesterification: this compound + 2,4-Dichlorophenol ⇌ Bis(2,4-dichlorophenyl) carbonate + Methanol

Because these reactions are equilibrium-constrained, a key challenge is to shift the equilibrium toward the product side. tum.de This is commonly achieved by the continuous removal of the methanol by-product during the reaction, for instance, through reactive distillation or by using in-situ dehydrating agents like zeolites. tum.de Other reactive, non-phosgene carbonating agents, such as fluoroalkyl carbonates, have also been investigated as potential substitutes, noted for their high reactivity and for producing by-products that are less corrosive and easier to separate than HCl. eurekalert.org

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficient synthesis of carbonates, offering pathways with lower activation energies and improved selectivity. Both homogeneous and heterogeneous systems have been investigated for carbonate esterification and transesterification reactions.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal complex. This allows for high activity and selectivity under mild conditions. Research into related C1 chemistry has identified various transition metal complexes that are active in carbonate formation. For example, diolefin-ruthenium complexes have been shown to catalyze the conversion of formaldehyde (B43269) to carbonate. nih.gov Similarly, tailored cobalt and ruthenium complexes with specific phosphine (B1218219) ligands (e.g., triphos, Ru-MACHO-BH) are effective in the hydrogenation of CO2, a foundational step for carbonate synthesis. researchgate.net

Group 4 metals (Ti, Zr, Hf) can also form N,N-dialkylcarbamato complexes from the reaction of a metal chloride, an amine, and CO2, demonstrating the activation of CO2 by a metal center to form a carbonate-like linkage. rsc.org A general mechanism for homogeneous carbonate synthesis involves the coordination of the alcohol (phenol) and the carbonate source to the metal center, which facilitates nucleophilic attack and subsequent esterification. While efficient, a significant drawback of homogeneous catalysis for industrial-scale production is the often difficult and costly process of separating the catalyst from the final product. researchgate.net

Table 2: Representative Homogeneous Catalysts in Related Carbonate and C1-Compound Syntheses

| Catalyst Type | Metal Center | Ligand System | Application | Source(s) |

| Pincer Complex | Manganese (Mn) | PNP Pincer Ligand | Sequential CO2 hydrogenation to methanol via formamide (B127407) intermediate. | researchgate.net |

| Scorpionate Complex | Iron (II) | Tris(pyrazolyl)methane | Direct CO2 hydrogenation to methanol. | researchgate.net |

| Diolefin Complex | Ruthenium (Ru) | trop2dad | Acceptorless dehydrogenation of formaldehyde to carbonate. | nih.gov |

| Carbamato Complex | Hafnium (Hf) | N,N-diisopropylcarbamato | Synthesis of metal carbamato complexes from CO2. | rsc.org |

Heterogeneous catalysts operate in a different phase from the reactants, which greatly simplifies their separation, recovery, and reuse. Solid base catalysts, such as potassium carbonate, are effective in the methylation of phenols with DMC. unive.it

Zeolites are a particularly versatile class of heterogeneous materials used in carbonate synthesis, acting as catalysts, catalyst supports, or selective adsorbents. mdpi.com Their well-defined microporous structures can lead to shape-selective reactions, while their tunable acidic or basic properties can directly catalyze transesterification. mdpi.com A critical application of zeolites, such as Type 3A, is their use as in-situ water or methanol sorbents. tum.de By selectively removing these small by-products from the reaction mixture, they effectively overcome equilibrium limitations and drive the reaction towards higher yields of the desired carbonate product. tum.de Bifunctional catalysts, which combine metal sites (e.g., Cobalt) for one reaction step with the acidic sites of a zeolite (e.g., HZSM-5, Beta) for another, represent a sophisticated approach to controlling product selectivity in related syntheses. mdpi.com

To circumvent the cost and potential product contamination associated with metal catalysts, metal-free catalytic systems have been developed. These approaches often rely on organocatalysts or the use of simple, non-metallic reagents.

One example is the previously mentioned use of dimethyl sulfide as a catalyst and co-reagent in the methylation of phenols with DMC, which proceeds efficiently without any metal or Brønsted base. nih.gov Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB) and 18-crown-6, can also facilitate methylation reactions with DMC in the absence of metal catalysts, often requiring only catalytic amounts. google.com

A novel approach for activating CO2, a potential C1 source for carbonates, involves the use of 2-cyanopyridine (B140075) as an organocatalyst. rsc.org It is proposed that 2-cyanopyridine activates the carbonyl bond of CO2 and also acts as a dehydrating agent, facilitating the carbonylation of alcohols like glycerol (B35011). rsc.org This metal-free activation strategy, which is dependent on the specific stereochemistry of the cyanopyridine, presents a promising pathway for the synthesis of other carbonates from CO2 and their corresponding alcohols. rsc.org

Optimization of Reaction Conditions for this compound Formation

The successful synthesis of this compound hinges on the meticulous control of reaction conditions. Key methodologies for its formation often involve the reaction of 2,4-dichlorophenol with a methylating-carbonylating agent, such as methyl chloroformate or through a transesterification reaction with dimethyl carbonate (DMC). The optimization of these processes is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.

Analysis of Solvent Effects on Reaction Yield and Selectivity

While specific optimization studies detailing solvent effects on the synthesis of this compound are not extensively documented in publicly available literature, general principles from related carbonate syntheses can be applied. The choice of solvent can influence reactant solubility, reaction rate, and the position of the chemical equilibrium.

In analogous transesterification reactions for other carbonates, a variety of solvents are employed. For instance, in syntheses involving reactants like phenols, solvents such as toluene, benzene (B151609), xylene, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone are often utilized. The polarity and boiling point of the solvent are critical factors. A solvent's ability to dissolve both the phenolic substrate and the carbonate source is essential for a homogenous reaction mixture, which typically leads to faster reaction rates. In some cases, one of the reactants, such as an excess of dimethyl carbonate, can also serve as the solvent.

Influence of Temperature and Pressure on Reaction Efficiency and Kinetics

Temperature and pressure are fundamental parameters that significantly impact the efficiency and kinetics of carbonate synthesis.

Pressure: Pressure can play a crucial role, particularly in reactions where gaseous by-products are formed or when reactants are volatile. In the synthesis of carbonates, reactions are often conducted in sealed batch reactors under autogenous (self-generated) pressure, which can be around 15 bar. nih.gov Controlling the pressure can help to keep volatile reactants, like dimethyl carbonate, in the liquid phase at elevated temperatures, thereby maintaining a high concentration in the reaction mixture and driving the reaction forward.

The interplay between temperature and pressure is critical. For instance, studies on dimethyl carbonate synthesis have shown that increasing pressure can sometimes have a diluting effect on reactants, while optimal temperature is needed to overcome activation energy without decreasing the solubility of gaseous reactants like CO2. While not specific to this compound, these findings highlight the necessity of fine-tuning both parameters simultaneously.

Determination of Optimal Stoichiometric and Catalytic Reagent Ratios

The molar ratio of reactants and the concentration of the catalyst are pivotal for maximizing the conversion and yield of this compound.

Stoichiometric Ratios: In transesterification reactions, an excess of one reactant is commonly used to shift the equilibrium towards the products. For the synthesis of aryl carbonates from a phenol and dimethyl carbonate, a high molar ratio of dimethyl carbonate to the phenol is often employed. For similar processes, molar ratios of DMC to the alcohol/phenol substrate can range from 2:1 to as high as 10:1. nih.govfrontiersin.org For example, an optimal DMC-to-glycerol molar ratio of 4.24:1 was identified for glycerol carbonate synthesis. rsc.org This strategy increases the probability of the desired reaction occurring and can facilitate easier product separation.

Catalytic Reagent Ratios: The choice and amount of catalyst are critical. Both homogeneous and heterogeneous catalysts can be used. Common catalysts for transesterification include basic compounds like potassium carbonate, sodium carbonate, and various metal oxides. The catalyst loading is typically a small percentage of the total reactant weight or molar quantity. For instance, catalyst loadings in the range of 0.2 mol% to 5 wt% relative to the limiting reactant have been reported in similar carbonate syntheses. rsc.orgfrontiersin.org Finding the optimal catalyst ratio is a balance; enough catalyst is needed for a reasonable reaction rate, but too much can lead to unwanted side reactions or complicate purification. For instance, in the synthesis of diphenyl carbonate from phenol and DMC, a catalyst amount of 0.2% (molar ratio to phenol) was found to be effective.

Elucidation of Reaction Mechanisms in 2,4 Dichlorophenyl Methyl Carbonate Formation

Proposed Reaction Pathways (e.g., Addition/Elimination, Methylation via B.Ac.2 and B.Al.2 mechanisms)

The formation of aryl methyl carbonates, such as 2,4-Dichlorophenyl methyl carbonate, can proceed through various mechanistic pathways. The specific pathway is often influenced by the reactants, catalysts, and reaction conditions.

One of the fundamental mechanisms is the addition-elimination pathway . In this process, a nucleophile, typically an alcohol or its corresponding alkoxide, attacks the carbonyl carbon of a suitable precursor. This is followed by the elimination of a leaving group. For instance, in the reaction of 2,4-dichlorophenol (B122985) with methyl chloroformate, the phenoxide ion would act as the nucleophile.

The methylation step in the formation of methyl carbonates can also be described by specific acyl-oxygen (B.Ac.2) or alkyl-oxygen (B.Al.2) cleavage mechanisms.

B.Ac.2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This mechanism involves a nucleophilic attack on the carbonyl carbon of the acyl group. In the context of this compound synthesis, this would be the favored pathway when reacting 2,4-dichlorophenoxide with a methylating agent like methyl chloroformate. The reaction proceeds through a tetrahedral intermediate.

B.Al.2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular): This mechanism involves a nucleophilic attack on the methyl group of a methylating agent. This is less common for the formation of carbonates from phenols but can be relevant in other contexts.

Kinetic studies on analogous reactions, such as the aminolysis of 2,4,6-trinitrophenyl methyl carbonate, suggest that the mechanism can be concerted rather than stepwise. nih.gov This implies that the bond formation and bond breaking occur in a single transition state. nih.gov

Identification and Characterization of Catalytic Intermediates in Reaction Cycles

In catalytic syntheses of carbonates, the identification of intermediates is key to understanding the reaction cycle. While specific studies on this compound are not prevalent in the provided results, general principles from related carbonate syntheses, like that of dimethyl carbonate (DMC), can be informative.

In many catalytic cycles for carbonate synthesis, key steps include:

Coordination and Activation: The catalyst, often a metal complex, coordinates with one of the reactants, such as an alcohol or carbon dioxide, activating it for subsequent reaction.

Nucleophilic Attack: The activated species is then attacked by a nucleophile. For example, in the synthesis of DMC from methanol (B129727) and CO2, a methoxide (B1231860) species coordinated to a catalyst center can be a key intermediate.

Intermediate Formation: This attack leads to the formation of an intermediate, such as a metal-bound mono-methoxycarbonate.

Product Formation and Catalyst Regeneration: The intermediate then reacts further to form the final product and regenerate the active catalyst, allowing the cycle to continue.

For instance, in the synthesis of cyclic carbonates from epoxides and CO2, metal-salen complexes are often used as catalysts. scispace.com The catalytic cycle is generally understood to involve the activation of the epoxide by the metal center, followed by nucleophilic attack and CO2 insertion. scispace.com The efficiency of the catalytic cycle is defined by the turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per mole of catalyst before deactivation and per unit time, respectively. unife.it

Kinetic Studies of this compound Synthesis

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the elucidation of reaction mechanisms.

Determination of Pseudo-First-Order Rate Coefficients

In reactions where one reactant is present in a large excess compared to the other, its concentration remains effectively constant throughout the reaction. libretexts.orgyoutube.com This allows for the simplification of the rate law, and the reaction is said to follow pseudo-first-order kinetics. libretexts.orgyoutube.com The observed rate constant under these conditions is the pseudo-first-order rate coefficient (k_obs).

For a second-order reaction: Rate = k[A][B]

If [B] is in large excess, the rate law can be written as: Rate = k_obs[A] where k_obs = k[B]

Kinetic studies on the aminolysis of related carbonate esters, such as 2,4,6-trinitrophenyl methyl carbonate, have utilized this approach. nih.gov By measuring the reaction rate at different concentrations of the excess reactant (the amine), a plot of k_obs versus the concentration of the excess reactant yields a straight line, the slope of which is the second-order rate constant (k). nih.gov

Analysis of Turnover Limiting Steps in Catalytic Processes

Kinetic modeling, such as using Langmuir-Hinshelwood or Eley-Rideal mechanisms, can help identify the rate-limiting step in heterogeneous catalysis. researchgate.netresearchgate.net For example, in the synthesis of dimethyl carbonate over solid catalysts, the surface reaction between adsorbed species is often found to be the rate-limiting step. researchgate.net

Brønsted-Type Plot Analysis for Mechanistic Interpretation

A Brønsted-type plot is a linear free-energy relationship that correlates the logarithm of the rate constant (log k) with the pKa of a series of related catalysts (e.g., a series of amines or phenols). The slope of this plot, known as the Brønsted coefficient (β), provides insight into the nature of the transition state.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation

Mass Spectrometry (MS) Techniques for Molecular Identification and Intermediate Speciation (e.g., PSI-ESI-MS, LC/MS, Ion Mobility-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For 2,4-Dichlorophenyl methyl carbonate (C₈H₆Cl₂O₃), the calculated molecular weight is approximately 221.03 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with M+2 and M+4 peaks having relative intensities that reflect the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 190, or the loss of the methyl carbonate group. Another probable fragmentation is the cleavage of the ester bond to produce a dichlorophenoxy radical and a methyl carbonyl cation (m/z 59), or a dichlorophenoxide ion (m/z 161). The fragmentation of related dichlorophenoxyacetic acid methyl ester shows a base peak corresponding to the dichlorophenoxy fragment. epa.gov

Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) can be employed for the analysis of this compound in complex mixtures. nih.gov Electrospray ionization (ESI), a soft ionization technique, would likely produce the protonated molecule [M+H]⁺ at m/z 222. Ion Mobility-MS could provide an additional dimension of separation based on the size and shape of the ions, aiding in the differentiation of isomers and the characterization of reaction intermediates.

Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [C₈H₆Cl₂O₃]⁺ (M⁺) | 221 |

| [C₇H₃Cl₂O₂]⁺ | 190 |

| [C₆H₃Cl₂O]⁻ | 161 |

| [CH₃CO]⁺ | 59 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the carbonate, the C-O single bonds, and the aromatic ring.

The most prominent peak will likely be the C=O stretching vibration of the carbonate group, which typically appears in the region of 1780-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage will produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations typically occur in the fingerprint region below 800 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium to Weak |

| C=O Stretch (Carbonate) | ~1780 - 1740 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to Weak |

| C-O Stretch | ~1300 - 1000 | Strong |

| C-Cl Stretch | < 800 | Medium to Strong |

High-Resolution Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC, TLC)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. epa.gov In a typical GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing a stationary phase. The retention time of the compound would depend on its boiling point and its interaction with the stationary phase. A nonpolar column, such as one coated with a phenyl-methylpolysiloxane, would be appropriate. rsc.org When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities present. rsc.orgnih.gov

Thin-layer chromatography is a simple, rapid, and inexpensive method for monitoring reaction progress and assessing the purity of a sample. researchgate.net For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to develop the chromatogram. The compound, being moderately polar, would be expected to have an intermediate retention factor (Rf) value. Visualization of the spot could be achieved under UV light, as the aromatic ring is a chromophore.

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

The process would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions could be determined.

However, a review of the current scientific literature indicates that the crystal structure of this compound has not yet been reported. Therefore, no specific data on its unit cell dimensions, space group, or atomic coordinates are available at this time.

Theoretical and Computational Investigations of 2,4 Dichlorophenyl Methyl Carbonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) have become standard for investigating the electronic structure and properties of molecules like 2,4-Dichlorophenyl methyl carbonate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. By employing functionals like B3LYP and basis sets such as 6-311G(d,p), researchers can accurately model the three-dimensional structure of molecules. nih.gov For halogenated compounds, these calculations are crucial for understanding how the presence and position of halogen atoms influence the molecular geometry and, consequently, the compound's properties. dergipark.org.tr Studies on similar molecules, like chalcone (B49325) derivatives containing a 2,4-dichlorophenyl group, have successfully used the B3LYP/6-31G(6D, 7F) level of theory to determine stable conformations. nih.gov Such calculations provide the foundational data for bond lengths, bond angles, and dihedral angles, which are essential for further computational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov This can lead to higher polarizability and intramolecular charge transfer. For related dichlorophenyl compounds, DFT calculations have been used to determine these energies and characterize the molecule's reactivity profile. nih.gov The analysis helps in understanding the charge transfer interactions within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Characterizes chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface illustrates the charge distribution on the molecule, with different colors representing different potential values. libretexts.org Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonate group, making them sites for electrophilic interaction. The hydrogen atoms and the regions around the chlorine atoms might exhibit positive potential, indicating sites for nucleophilic interaction. dergipark.org.tr This visual representation of charge distribution is invaluable for understanding intermolecular interactions. libretexts.org

NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from oxygen or chlorine atoms into adjacent antibonding orbitals. chemmethod.com This method also provides information on the charge distribution among the atoms (NBO charges), offering a more refined view of the electronic environment than simple atomic charges. chemmethod.com The analysis can identify the specific donor-acceptor interactions that stabilize the molecular structure. researchgate.net

Table 2: Example of NBO Second-Order Perturbation Energy Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| O (Lone Pair) | σ*(C-O) | High | Hyperconjugation |

| C-C (π) | C-C (π*) | Moderate | π-delocalization |

| Cl (Lone Pair) | σ*(C-C) | Low | Hyperconjugation |

This table is illustrative of the type of data generated from NBO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of electronically excited states. cecam.orgohio-state.edu It is a popular method for calculating vertical excitation energies, which correspond to the energy required to promote an electron from a lower orbital to a higher one without changing the molecular geometry. rsc.org These calculated energies can be directly compared to experimental absorption spectra (like UV-Vis) to help identify and characterize electronic transitions. ohio-state.edu

The accuracy of TD-DFT calculations can be around 0.1–0.3 eV for low-lying valence excited states, making it a reliable tool for many organic molecules. q-chem.com However, standard functionals may face challenges with certain types of excitations, such as those involving significant charge transfer or Rydberg states. q-chem.com TD-DFT can also be used to model the de-excitation processes and dynamics of a molecule after it has absorbed light, providing insights into its photochemical behavior. nih.gov

Computational Study of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. By mapping the potential energy surface (PES) of a reaction, researchers can trace the lowest energy path from reactants to products. nih.gov

For this compound, computational studies could investigate various reactions, such as its hydrolysis. This would involve locating the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon. Methods such as Variational Transition State Theory (VTST) combined with quantum chemical calculations can be used to compute the potential energy surfaces and determine the temperature- and pressure-dependent rate constants for such reactions. nih.gov These studies provide fundamental understanding of the reaction kinetics and the factors that influence the reaction rate, such as the catalytic effect of additional solvent molecules. nih.gov

Environmental Transformation and Degradation Pathways of 2,4 Dichlorophenyl Methyl Carbonate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the non-biological processes that can break down chemical compounds in the environment. For 2,4-Dichlorophenyl methyl carbonate, the most significant abiotic pathways are likely photodegradation and chemical hydrolysis.

Photodegradation is the breakdown of chemical structures by energy from sunlight. In aquatic environments and on soil surfaces, this process can be an important transformation pathway for aromatic compounds. While direct studies on this compound are lacking, the related 2,4-D molecule is known to undergo photolysis, with a reported half-life of 13 days in water researchgate.net. It is reasonable to infer that the dichlorophenyl portion of this compound is also susceptible to photochemical reactions. This process involves the absorption of UV radiation, which can lead to the cleavage of chemical bonds, resulting in dechlorination or the breakdown of the aromatic ring structure into various transformation products.

Hydrolysis is a chemical reaction where water breaks down a compound. The ester bond in this compound is chemically susceptible to this process. The reaction would split the molecule into 2,4-Dichlorophenol (B122985) (2,4-DCP) and methyl carbonic acid; the latter is unstable and would likely decompose into methanol (B129727) and carbon dioxide.

The rate of hydrolysis is significantly influenced by environmental factors such as pH and temperature. For comparison, the hydrolysis half-life of 2,4-D at a neutral pH and a temperature of 25°C is about 39 days researchgate.net. Studies on other carbonate esters have shown that this reaction can be catalyzed under various conditions google.com. Hydrolysis is expected to be a critical initial step in the environmental transformation of this compound, converting it into 2,4-DCP, a compound whose degradation has been more extensively studied.

Biotic Degradation Mechanisms

The primary route for the complete removal of many chlorinated organic pollutants from the environment is biotic degradation, carried out by microorganisms like bacteria and fungi.

Microbial action is a major pathway for the breakdown of chlorinated aromatic compounds researchgate.netjuniperpublishers.com. Although specific microbes that metabolize this compound have not been identified, its anticipated hydrolysis product, 2,4-DCP, is a known substrate for numerous microorganisms. A wide array of bacterial genera, including Pseudomonas, Arthrobacter, Sphingomonas, and Mycobacterium, are capable of degrading chlorophenols researchgate.netnih.gov. For example, Pseudomonas putida has been effectively used in the aerobic biodegradation of 2,4-DCP thescipub.comresearchgate.net.

Fungi also play a role in breaking down these compounds. Species from the genera Fusarium and Verticillium, as well as the white-rot fungus Rigidoporus sp., have demonstrated the ability to degrade chlorinated phenoxy herbicides and their byproducts nih.gov. The biodegradation of this compound would likely commence with an enzymatic hydrolysis of its ester bond, yielding 2,4-DCP for subsequent microbial metabolism.

Aquatic sediments are significant reservoirs for hydrophobic compounds like chlorinated aromatics and host diverse microbial communities that are crucial for their degradation mdpi.com. These communities can operate under aerobic or anaerobic conditions. In anaerobic sediments, a key process is reductive dechlorination, where bacteria like Dehalococcoides remove chlorine atoms from aromatic rings, making the molecules less toxic and more susceptible to further breakdown nih.gov. For instance, 2,4-DCP can be anaerobically dechlorinated to 4-chlorophenol (B41353) under methanogenic conditions koreascience.kr. The addition of substances like nitrate (B79036) can stimulate specific microbial populations, such as nitrate-reducers, which can enhance the degradation of aromatic pollutants in sediments acs.org.

The specific biochemical pathways for the degradation of chlorinated compounds are highly dependent on the presence or absence of oxygen.

Aerobic Pathways: In oxygen-rich environments, bacteria typically initiate the breakdown of chlorophenols using enzymes called monooxygenases or dioxygenases researchgate.netnih.gov. These enzymes hydroxylate the aromatic ring, creating a chlorocatechol intermediate nih.gov. Subsequently, dioxygenase enzymes cleave the aromatic ring, breaking it open into aliphatic acids. These smaller molecules, such as succinic acid, can then be fully metabolized through central cellular pathways, leading to their complete mineralization into carbon dioxide and water researchgate.netjuniperpublishers.com.

| Step | Enzyme Type | Intermediate Product |

|---|---|---|

| 1. Hydroxylation | Monooxygenase/Dioxygenase | Dichlorocatechol |

| 2. Ring Cleavage | Dioxygenase | Chloro-muconate derivatives |

| 3. Further Metabolism | Various enzymes | Aliphatic acids (e.g., succinic acid) |

Anaerobic Pathways: In environments lacking oxygen, the dominant degradation mechanism for chlorinated aromatics is reductive dechlorination nih.goveurochlor.org. For certain anaerobic bacteria, this is a form of respiration where the chlorinated compound acts as the electron acceptor researchgate.neteurochlor.org. During this process, a chlorine atom is replaced by a hydrogen atom. For 2,4-DCP, this pathway leads to the formation of monochlorophenols, such as 4-chlorophenol, which can be further dechlorinated to phenol (B47542) koreascience.kr. Phenol can then be broken down into methane (B114726) and carbon dioxide by microbial consortia nih.gov. The complete degradation of highly chlorinated compounds often requires a sequence of anaerobic dechlorination followed by aerobic mineralization of the resulting products eurochlor.org.

| Initial Compound | Primary Product | Persistence |

|---|---|---|

| 2,3-Dichlorophenol | 3-Chlorophenol | Degraded |

| 2,4-Dichlorophenol | 4-Chlorophenol | Degraded |

| 2,5-Dichlorophenol | 3-Chlorophenol | Degraded |

| 2,6-Dichlorophenol | 2-Chlorophenol | Degraded |

| 3,4-Dichlorophenol | - | Persistent |

| 3,5-Dichlorophenol | - | Persistent |

*(Data based on studies of unacclimated anaerobic sludge) koreascience.krnih.gov

Identification and Quantification of Biodegradation Products and Intermediates

The biodegradation of this compound is anticipated to proceed through initial hydrolysis of the carbonate ester linkage, yielding 2,4-Dichlorophenol (2,4-DCP) and methyl hydrogen carbonate, which would readily decompose to methanol and carbon dioxide. Subsequently, the microbial degradation of the persistent 2,4-DCP intermediate would be the rate-limiting step and would follow pathways established for this compound.

Numerous microorganisms have demonstrated the ability to degrade 2,4-D. nih.gov The degradation of 2,4-D primarily proceeds through the formation of 2,4-DCP as a major metabolite. nih.gov Fungal degradation of 2,4-D has also been shown to produce 2,4-DCP as the main derivative.

The biodegradation of 2,4-DCP can follow several pathways, largely dependent on the microorganisms and environmental conditions. A common initial step is hydroxylation to form catechols. For instance, marine-derived fungi can hydroxylate 2,4-DCP, leading to the formation of catecholic derivatives which then undergo ring cleavage. nih.gov

Under anaerobic conditions, the degradation of 2,4-D is significantly slower. juniperpublishers.com Major metabolites in anaerobic aquatic environments include 2,4-DCP and carbon dioxide, with minor metabolites being 4-chlorophenol and 2,4-dichloroanisole. juniperpublishers.com

Table 1: Anticipated Biodegradation Products and Intermediates of this compound

| Precursor Compound | Anticipated Primary Intermediate | Subsequent Degradation Products |

| This compound | 2,4-Dichlorophenol (2,4-DCP) | Dichlorocatechol, 2-chlorohydroquinone, Carbon Dioxide |

This table is predictive and based on the degradation pathways of structurally related compounds.

Persistence and Environmental Fate Modeling of Aryl Carbonates

Environmental fate modeling is a crucial tool for predicting the persistence and behavior of chemical substances in the environment. europa.eu For aryl carbonates like this compound, these models would integrate data on hydrolysis, photolysis, and biodegradation to estimate environmental concentrations and persistence.

Direct experimental data on the environmental half-life of this compound is not available. However, predictions can be made based on the behavior of related compounds. The carbonate ester bond is susceptible to hydrolysis, and the rate is pH-dependent. juniperpublishers.com For the related compound 2,4-D, its persistence varies significantly with environmental conditions. The half-life of 2,4-D in soil is relatively short, averaging around 10 days, but can be longer in cold, dry conditions. juniperpublishers.com In aquatic environments, the aerobic half-life of 2,4-D is about 15 days, while under anaerobic conditions, it is much more persistent, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.gov

Table 2: Environmental Half-Lives of Structurally Related Compounds

| Compound | Environmental Compartment | Half-Life | Conditions | Reference |

| 2,4-D | Soil | ~10 days (average) | Aerobic | juniperpublishers.com |

| 2,4-D | Soil | 6.2 days | Aerobic, mineral soil | wikipedia.org |

| 2,4-D | Aquatic | 15 days | Aerobic | wikipedia.orgcdc.gov |

| 2,4-D | Aquatic | 41-333 days | Anaerobic | wikipedia.orgcdc.gov |

| 2,4-D | Soil | 68 days | Photodegradation | cdc.gov |

| 2,4-D | Atmosphere | ~19 hours | Vapor-phase reaction with hydroxyl radicals | cdc.gov |

The primary transformation product of this compound is expected to be 2,4-Dichlorophenol (2,4-DCP). 2,4-DCP is a known environmental pollutant and is listed as a priority pollutant by the U.S. Environmental Protection Agency. nih.gov It is characterized by its high toxicity and persistence in the environment. nih.gov

The persistence of 2,4-DCP will be influenced by the same environmental factors as the parent compound, including microbial activity, sunlight, and soil/sediment properties. While many microorganisms can degrade 2,4-DCP, the process can be slow, leading to its accumulation in certain environments. The toxicity of 2,4-DCP has been found to be more severe than its parent compound, 2,4-D, in some organisms. nih.gov Therefore, the formation of 2,4-DCP from the degradation of this compound is a significant concern for environmental risk assessment.

Applications of 2,4 Dichlorophenyl Methyl Carbonate As a Synthetic Intermediate

Role in Carbonylation and Methylation Reactions for Complex Molecule Synthesis

Based on the well-established reactivity of dialkyl and diaryl carbonates, 2,4-Dichlorophenyl methyl carbonate possesses two reactive sites susceptible to nucleophilic attack: the methyl carbon and the carbonyl carbon. This dual reactivity allows it to act as either a methylating or a carbonylating agent, depending on the reaction conditions and the nature of the nucleophile.

Dimethyl carbonate (DMC) is a prime example of a green methylating agent, offering a safer alternative to traditional reagents like methyl halides and dimethyl sulfate. unive.itnih.gov DMC's reactivity is tunable; at lower temperatures (around 90°C), it tends to participate in methoxycarbonylation, while at higher temperatures, methylation is favored. nih.gov This is attributed to the Hard and Soft Acids and Bases (HSAB) principle, where the harder nucleophiles attack the harder carbonyl carbon, and softer nucleophiles attack the softer methyl carbon. researchgate.net For instance, DMC has been effectively used for the selective mono-C-methylation of arylacetonitriles and methyl arylacetates. rsc.orgnih.gov The reaction proceeds through a sequence of methoxycarbonylation, methylation, and subsequent demethoxycarbonylation. nih.gov

Similarly, diphenyl carbonate is recognized as a highly reactive and green carbonylating agent, capable of replacing toxic phosgene (B1210022) and its derivatives in the synthesis of cyclic carbonates from diols. acs.orgacs.orgorganic-chemistry.org The reactivity of diphenyl carbonate can be enhanced by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgacs.orgorganic-chemistry.org

By analogy, this compound is expected to exhibit similar reactivity. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring would make the 2,4-dichlorophenoxide a better leaving group compared to phenoxide, potentially enhancing the reactivity of the carbonate towards both carbonylation and methylation. However, steric hindrance from the ortho-chloro substituent might also play a role in modulating its reactivity. reddit.com The solvolytic behavior of aryl carbonates is influenced by the stability of the resulting phenoxide, suggesting that the electronic effects of the substituents are crucial. nih.gov

Table 1: Comparison of Carbonylating and Methylating Agents

| Reagent | Typical Reactions | Advantages |

| Dimethyl Carbonate (DMC) | Methylation, Methoxycarbonylation | Non-toxic, biodegradable, high selectivity for mono-methylation. unive.itnih.gov |

| Diphenyl Carbonate | Carbonylation (e.g., for polycarbonates) | Safe alternative to phosgene, high reactivity with organocatalysts. acs.orgwikipedia.org |

| This compound | Potential for methylation and carbonylation | Expected enhanced reactivity due to electron-withdrawing groups. |

Precursor to Other Dichlorophenyl-Containing Organic Compounds

The 2,4-dichlorophenyl structural motif is present in numerous biologically active compounds, making this compound a potentially valuable precursor for their synthesis.

The 2,4-dichlorophenyl group is a key component of several pharmaceutical agents. For instance, it is found in antifungal drugs and compounds with anti-inflammatory properties. nih.govontosight.ai The synthesis of the antifungal agent ketoconazole (B1673606) starts from 2,4-dichloroacetophenone, highlighting the importance of precursors containing this moiety. nih.gov Rimonabant, a compound with anti-inflammatory effects, also features a 2,4-dichlorophenyl group. nih.gov

2,4-Dichlorophenol (B122985) is a large-scale industrial chemical primarily used as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org It is also a known degradation product of the antibacterial agent triclosan. wikipedia.org Given that this compound can be synthesized from 2,4-dichlorophenol, it represents a more activated form of this precursor, potentially facilitating its incorporation into more complex molecular structures under milder conditions. The carbonate group can act as a leaving group in cross-coupling reactions or be transformed into other functional groups.

Table 2: Examples of Bioactive Compounds Containing the 2,4-Dichlorophenyl Moiety

| Compound Class | Example | Therapeutic Area |

| Antifungals | Ketoconazole | Antifungal |

| Anti-inflammatory | Rimonabant analogues | Anti-inflammatory nih.gov |

| Herbicides | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Agrochemical wikipedia.org |

Heterocyclic compounds are of immense importance in medicinal chemistry. The synthesis of various heterocyclic systems can potentially utilize aryl carbonates as reagents or precursors.

Triazoles: The synthesis of triazoles often involves the use of various starting materials and catalysts. For example, 1,2,3-triazoles can be synthesized through the cycloaddition of alkynes and azides, sometimes employing carbonate bases like cesium carbonate. acs.org Functionalized cyclic carbonates have also been used to create triazole-containing monomers via click chemistry. rsc.org A patent describes the synthesis of an important intermediate for the antifungal drug itraconazole, which contains a 2,4-dichlorophenyl group and a triazole ring, starting from m-dichlorobenzene. google.com While not directly using this compound, these examples show the convergence of carbonate chemistry and dichlorophenyl moieties in the synthesis of complex triazoles.

Quinolizines: The synthesis of quinolizidine (B1214090) alkaloids has been achieved using vinyl-substituted cyclic carbonates through palladium-catalyzed allylic alkylation reactions, demonstrating the utility of cyclic carbonates as reactive intermediates for constructing this heterocyclic system. nih.gov

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various routes, including the reaction of dialkyl and alkylene carbonates with imidazoles to yield N-alkylated products. researchgate.net This suggests that this compound could potentially be used to introduce the 2,4-dichlorophenyl group onto an imidazole ring, although this specific application is not yet documented.

Future Research Directions in 2,4 Dichlorophenyl Methyl Carbonate Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

The traditional synthesis of aryl carbonates often involves the use of hazardous reagents such as phosgene (B1210022). A significant future research direction will be the development of novel and sustainable synthetic routes to 2,4-Dichlorophenyl methyl carbonate that circumvent the use of toxic chemicals and minimize environmental impact.

One promising approach is the exploration of phosgene-free synthetic pathways . Transesterification of 2,4-dichlorophenol (B122985) with green dialkyl carbonates, such as dimethyl carbonate (DMC), presents a viable and more environmentally friendly alternative. ontosight.airesearchgate.net DMC is considered a green reagent due to its low toxicity and the fact that it can be produced via clean processes. researchgate.net The reaction, catalyzed by a suitable base or organocatalyst, would produce this compound and a simple alcohol as the only byproduct, which can be easily removed and recycled. Research in this area will likely focus on identifying highly efficient and selective catalysts that can operate under mild reaction conditions.

Another avenue for sustainable synthesis is the investigation of enzymatic catalysis . Lipases have demonstrated their utility in the synthesis of other carbonate esters, such as glycerol (B35011) carbonate, through transesterification. acs.org The application of immobilized lipases could offer a highly selective and green method for the synthesis of this compound, operating under mild conditions and minimizing waste. Future work will involve screening for suitable enzymes and optimizing reaction parameters such as temperature, solvent, and substrate ratios.

Furthermore, the adoption of continuous flow chemistry represents a significant step towards more sustainable and efficient chemical production. mdpi.comresearchgate.net Flow reactors offer enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling up. mdpi.com Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint compared to traditional batch processes.

A comparison of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Route | Key Advantages | Potential Research Focus |

| Phosgene-Free Transesterification | Avoids highly toxic phosgene; utilizes green reagents like DMC. ontosight.airesearchgate.net | Development of highly active and selective catalysts; optimization of reaction conditions for high conversion and purity. |

| Enzymatic Synthesis | High selectivity; mild reaction conditions; biodegradable catalyst. acs.org | Screening and engineering of lipases for optimal activity with 2,4-dichlorophenol; development of robust immobilization techniques. |

| Continuous Flow Chemistry | Enhanced safety and efficiency; easier scalability; potential for process intensification. mdpi.comresearchgate.net | Reactor design and optimization; integration of in-line purification and analysis; catalyst development for flow conditions. |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the development of new applications. Future research will increasingly rely on advanced, real-time spectroscopic monitoring techniques to probe reaction kinetics and identify transient intermediates.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. researchgate.netacs.org By tracking the changes in vibrational frequencies of reactants, intermediates, and products, these techniques can provide valuable insights into reaction pathways and kinetics. For instance, in-situ FTIR could be employed to monitor the formation of this compound from 2,4-dichlorophenol and a carbonyl source, allowing for the determination of reaction rates and the identification of any short-lived intermediates. researchgate.net

The study of the solvolysis of related compounds like phenyl chloroformate has demonstrated the power of kinetic analysis in elucidating reaction mechanisms. psu.edursc.org Similar detailed kinetic studies on the reactions of this compound, such as its hydrolysis or aminolysis, under various conditions would provide a comprehensive understanding of its reactivity. This data is essential for controlling reaction outcomes and designing new synthetic transformations.

Future research in this area will likely involve the use of sophisticated data analysis techniques to deconvolute complex spectral data and build accurate kinetic models. The insights gained from these mechanistic studies will be invaluable for optimizing existing synthetic protocols and for the rational design of new catalytic systems.

Integrated Computational and Experimental Approaches for Rational Design of Analogues

The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for the rational design of analogues of this compound with tailored properties. This synergistic approach can accelerate the discovery of new molecules with enhanced reactivity, specific biological activity, or desired material properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its potential analogues. mdpi.comunamur.beresearchgate.net DFT studies can provide insights into how different substituents on the phenyl ring would affect the reactivity of the carbonate group, guiding the synthesis of new derivatives with desired characteristics. For example, calculations could predict the impact of electron-donating or electron-withdrawing groups on the susceptibility of the carbonyl carbon to nucleophilic attack. unamur.be

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool for designing new analogues, particularly for applications in agrochemicals or pharmaceuticals. nih.gov By establishing a statistical relationship between the structural properties of a series of compounds and their biological activity, QSAR models can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

The experimental validation of computational predictions is a critical component of this integrated approach. High-throughput screening methods can be employed to rapidly assess the properties of newly synthesized analogues, providing feedback for the refinement of computational models. rsc.orgresearchgate.net This iterative cycle of design, synthesis, and testing can significantly streamline the development of new functional molecules based on the this compound scaffold.

Exploration of Novel Applications in Specialized Organic Synthesis and Materials Science

While the current applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests significant potential for novel applications in both specialized organic synthesis and materials science.

In the realm of specialized organic synthesis , this compound could serve as a valuable reagent. For instance, aryl carbonates are known to participate in palladium-catalyzed cross-coupling reactions. mdpi.com Future research could explore the use of this compound as a coupling partner in reactions such as the Suzuki or Stille couplings to introduce the 2,4-dichlorophenoxycarbonyl group or related moieties into complex molecules. Its reactivity could also be harnessed in the development of new protecting groups for alcohols or as a derivatizing agent for analytical purposes.

In materials science , the dichlorinated phenyl ring of this compound makes it an interesting candidate for the development of new polymers with specific properties. Dichlorinated bisphenols are used in the synthesis of polycarbonates, and this compound could potentially be used as a monomer or a chain terminator to modify the properties of existing polymers. ontosight.aimdpi.comresearchgate.net

Furthermore, halogenated organic compounds are often used as flame retardants . mdpi.comgoogle.comresearchgate.net The presence of two chlorine atoms in this compound suggests its potential as a flame-retardant additive for various polymers. Future research in this area would involve evaluating its effectiveness as a flame retardant in different polymer matrices and understanding its mechanism of action.

The potential applications are summarized in the table below.

Table 2: Potential Novel Applications of this compound

| Field | Potential Application | Rationale |

| Specialized Organic Synthesis | Reagent in cross-coupling reactions | Aryl carbonates can act as coupling partners in palladium-catalyzed reactions. mdpi.com |

| Novel protecting group | The carbonate functionality can be used to protect hydroxyl groups. | |

| Derivatizing agent for analysis | Reaction with analytes to improve their chromatographic or detection properties. | |

| Materials Science | Monomer for specialty polycarbonates | Dichlorinated aromatic compounds can be incorporated into polymer backbones. ontosight.aimdpi.comresearchgate.net |

| Flame retardant additive | Halogenated compounds often exhibit flame retardant properties. mdpi.comgoogle.comresearchgate.net |

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are employed to characterize 2,4-Dichlorophenyl methyl carbonate, and how do they complement structural elucidation?

- Answer : Characterization typically involves FT-IR and FT-Raman spectroscopy to identify vibrational modes of functional groups (e.g., carbonate ester C=O stretching at ~1750 cm⁻¹). ¹H and ¹³C NMR resolve molecular structure by assigning protons (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbons. Computational methods like Density Functional Theory (DFT-B3LYP/6-31+G(d,p)) validate experimental data by optimizing geometry, calculating vibrational frequencies, and analyzing electronic properties (e.g., HOMO-LUMO gaps). These approaches synergize to confirm bond angles, dihedral angles, and stability .

Q. How are alkylation reactions utilized in synthesizing derivatives of this compound, and what parameters affect reaction efficiency?

- Answer : Alkylation of the parent compound often involves nucleophilic substitution using agents like 1-chloromethylbenzene. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Base selection : Potassium carbonate deprotonates intermediates and drives reaction completion.

- Temperature : Reactions typically proceed at 70–80°C to balance kinetics and side-product suppression .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Answer : Gas chromatography (GC) or LC-MS paired with derivatization (e.g., methyl ester formation) improves volatility and detection. Certified reference materials (e.g., 2,4-Dichlorophenyl acetic acid-methyl ester) validate method accuracy. Calibration curves using spiked standards ensure precision in environmental or biological samples .

Advanced Research Questions

Q. How does DFT modeling enhance the understanding of electronic and vibrational properties in this compound?

- Answer : DFT-B3LYP calculates molecular electrostatic potential (MEP) maps to visualize charge distribution and reactive sites. Vibrational assignments via natural bonding orbital (NBO) analysis reveal hyperconjugative interactions (e.g., σ→σ* in C-O bonds). Predicted infrared intensities and Raman activities align with experimental spectra, resolving ambiguities in peak assignments .

Q. What catalytic strategies optimize the synthesis of aryl carbonates like this compound?

- Answer : Transition-metal catalysts (e.g., MoO₃/SiO₂) facilitate transesterification between dimethyl carbonate and phenolic substrates. Key factors:

- Acid-base sites on catalysts promote nucleophilic attack.

- Solvent-free conditions minimize side reactions.

- Temperature gradients (80–120°C) improve yield while avoiding decomposition .

Q. How can green chemistry principles be applied to synthesize this compound?

- Answer : Replace toxic reagents (e.g., phosgene) with dimethyl carbonate (DMC) as a methylating agent. DMC’s low toxicity and biodegradability align with green metrics. Microwave-assisted synthesis reduces energy consumption, and solvent recycling (e.g., methyl tert-butyl ether) minimizes waste .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Answer : Introducing substituents (e.g., diazenyl groups) alters electronic profiles, modulating interactions with biological targets. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors. For example, halogen atoms enhance lipophilicity and target engagement, while ester groups improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.